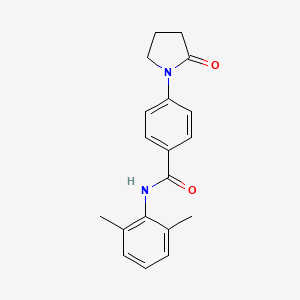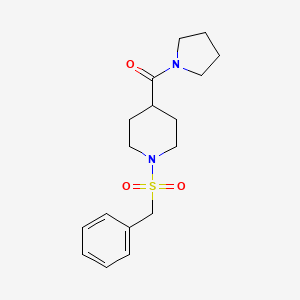
N-(2,6-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzamide derivatives involves several key chemical reactions, including the Bischler-Napieralski reaction, which has been utilized to cyclize benzamide precursors into more complex heterocyclic structures (Browne, Skelton, & White, 1981). Such methodologies are crucial for constructing the core structure of N-(2,6-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, highlighting the versatility and complexity of synthetic organic chemistry in creating targeted molecular architectures.
Molecular Structure Analysis
Molecular structure plays a pivotal role in determining the physical and chemical properties of a compound. The conformational analysis of related compounds, as studied through NMR spectroscopy, provides insights into the active configurations and how these influence the compound's reactivity and interactions with biological targets. For instance, the conformational analysis of diphenylphosphanyl derivatives has offered valuable information on their structural dynamics (Sakamoto, Kondo, Onozato, & Aoyama, 2006).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives can be influenced by the nature of their substituents, as seen in various synthetic and transformation reactions. For example, the metabolism and catabolism of novel antineoplastic benzamides in rats have been studied, revealing a series of acetylation and glucuronidation reactions (Zhang, Liu, Fan, Fang, Li, & Wang, 2011). These metabolic pathways underscore the chemical properties that dictate how these compounds are processed in biological systems.
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystal structure, are critical for their application and function. The crystallization behavior and solid-state properties provide insights into the material's stability, formulation potential, and interaction with other compounds. Detailed studies on related compounds, such as the crystal structures of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, offer a glimpse into the intricate intermolecular interactions and structural aesthetics of these molecules (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Applications De Recherche Scientifique
Comparative Molecular Field Analysis
N-(4,6-dimethyl-2-pyridinyl)benzamides, including compounds structurally similar to N-(2,6-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, have been analyzed for their anti-inflammatory properties using 3D-quantitative structure activity relationships (QSAR). These studies aim to establish a relationship between the biological activity of these compounds and their molecular descriptors, utilizing statistical methods like partial least square analysis to predict their effectiveness as non-acidic antiinflammatory drugs (Parate, Chaturvedi, & Kant, 2005).
Anticonvulsant Activity
Research on the anticonvulsant and toxic properties of 4-amino-N-(2,6-dimethylphenyl)benzamide (ADD 75073) and its comparison with traditional antiepileptic drugs in mice and rats shows significant potential. This compound demonstrates potent anticonvulsant activity in the maximal electroshock seizure (MES) model, suggesting its utility in developing new antiepileptic therapies (Clark, 1988).
Herbicide Development
The exploration of benzamides as herbicides has identified compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as effective against annual and perennial grasses. These findings could have implications for agricultural practices, highlighting the potential utility of benzamide derivatives in controlling unwanted vegetation (Viste, Cirovetti, & Horrom, 1970).
Molecular Design for Temperature Detection
Studies on aryl-substituted pyrrole derivatives, like 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), have led to the development of materials with controllable fluorescence. These materials, which emit intensely under specific conditions, show promise for temperature monitoring applications, demonstrating how benzamide derivatives can be used in designing responsive materials (Han et al., 2013).
Liquid Chromatographic Analysis
A method has been developed for the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its metabolites in rat serum and urine. This technique is vital for pharmacokinetic studies, highlighting the compound's relevance in scientific research beyond its pharmacological applications (Dockens, Ravis, & Clark, 1987).
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-3-6-14(2)18(13)20-19(23)15-8-10-16(11-9-15)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNKWZAERMIFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56423649 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,6-dimethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579977.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4579990.png)

![N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4580018.png)
![methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4580024.png)
![N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide](/img/structure/B4580031.png)



![1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4580066.png)

![5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580079.png)

![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)